molecular formula C18H17ClN2OS B4645675 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide

Cat. No. B4645675
M. Wt: 344.9 g/mol
InChI Key: QUGQWIXEGBUCEL-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiophene derivatives, which have been known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. This leads to the disruption of the cytoskeleton and the inhibition of cell division, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide has also been found to exhibit other biological activities. It has been shown to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide. One of the major areas of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new targets for this compound, which can lead to the discovery of new therapeutic applications. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety profile in vivo.
In conclusion, 3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and other biological properties make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-cancer activity. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.

properties

IUPAC Name

3-chloro-N-ethyl-6-methyl-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-3-21(11-13-6-8-20-9-7-13)18(22)17-16(19)14-5-4-12(2)10-15(14)23-17/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGQWIXEGBUCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
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3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-N-ethyl-6-methyl-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide

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